CEP-11981 tosylate

Catalog No.
S548152
CAS No.
856691-93-5
M.F
C35H35N7O4S
M. Wt
649.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CEP-11981 tosylate

CAS Number

856691-93-5

Product Name

CEP-11981 tosylate

IUPAC Name

4-methylbenzenesulfonic acid;19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one

Molecular Formula

C35H35N7O4S

Molecular Weight

649.8 g/mol

InChI

InChI=1S/C28H27N7O.C7H8O3S/c1-15(2)13-35-22-8-5-16(32-28-29-9-4-10-30-28)11-18(22)24-19-12-31-27(36)25(19)23-17(26(24)35)6-7-21-20(23)14-34(3)33-21;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,8-11,14-15H,6-7,12-13H2,1-3H3,(H,31,36)(H,29,30,32);2-5H,1H3,(H,8,9,10)

InChI Key

OCCDXAYTEKPNMM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

11-(2-methylpropyl)-12,13-dihydro-2-methyl-8-(pyrimidin-2-ylamino)-4H-indazolo(5,4-a)pyrrolo(3,4-c)carbazol-4-one, CEP-11981

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC3=NC=CC=N3)C4=C1C5=C(C6=CN(N=C6CC5)C)C7=C4CNC7=O

The exact mass of the compound Cep-11981 is 477.22771 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Indazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CEP-11981 tosylate is an orally bioavailable, multi-targeted receptor tyrosine kinase inhibitor designed to simultaneously block vascular endothelial growth factor receptors (VEGFR1-3) and the TIE-2 receptor. In procurement contexts, the tosylate salt form is specifically prioritized over the free base due to its enhanced processability and reliable solubility in aqueous suspension formulations, which are critical for reproducible in vivo dosing [2]. By providing nanomolar inhibition across both primary VEGF-driven pathways and secondary angiopoietin-driven escape routes, CEP-11981 tosylate serves as a highly controlled baseline material for advanced anti-angiogenic modeling and refractory oncology research [1].

Substituting CEP-11981 tosylate with its generic free base or standard in-class VEGFR inhibitors fundamentally compromises experimental reproducibility and long-term efficacy models. The free base of CEP-11981 suffers from poor aqueous solubility, leading to erratic gastrointestinal absorption and highly variable pharmacokinetic exposures in animal models[2]. The milled tosylate salt, conversely, can be reliably suspended in aqueous methylcellulose to achieve consistent, dose-proportional systemic exposure [2]. Furthermore, substituting CEP-11981 with first-generation single-pathway inhibitors like sunitinib routinely results in model failure within 9 to 14 months, as tumors upregulate the Angiopoietin-2 (Ang2)/TIE-2 axis as an angiogenic escape mechanism [2]. CEP-11981 tosylate's specific inclusion of TIE-2 inhibition prevents this resistance, making it non-interchangeable for sustained anti-angiogenic studies[1].

Formulation Reliability: Tosylate Salt vs. Free Base in Aqueous Suspension

The selection of the tosylate salt of CEP-11981 is driven by its superior handling and dissolution profile in standard laboratory vehicles compared to the free base. While the free base exhibits low aqueous solubility that limits in vivo absorption, milled CEP-11981 tosylate formulated as a suspension in aqueous methylcellulose provides reliable, dose-dependent systemic exposure across murine, rat, and primate models[1]. This formulation ensures that tissue concentrations consistently exceed blood concentrations without the severe absorption bottlenecks characteristic of the unformulated free base [1].

Evidence DimensionIn vivo pharmacokinetic reliability and aqueous processability
Target Compound DataMilled tosylate salt achieves dose-proportional systemic exposure in aqueous methylcellulose suspension.
Comparator Or BaselineCEP-11981 free base (poor aqueous solubility, variable absorption).
Quantified DifferenceTransition from erratic absorption to predictable, dose-dependent pharmacokinetic scaling.
ConditionsIn vivo oral dosing models (mice, rats, monkeys) using aqueous suspensions.

Procuring the tosylate salt is mandatory for researchers requiring reproducible oral dosing and consistent bioavailability in long-term animal studies.

Resistance Circumvention: Dual VEGFR-2 and TIE-2 Inhibition vs. Standard TKIs

Standard VEGFR tyrosine kinase inhibitors (TKIs) like sunitinib typically face resistance due to the compensatory upregulation of the Ang2/TIE-2 signaling axis. CEP-11981 tosylate overcomes this by providing potent dual blockade, demonstrating an IC50 of 4 nM against VEGFR-2 and 22 nM against TIE-2 [1]. This simultaneous inhibition of both the primary VEGF pathway and the secondary TIE-2 escape route provides sustained anti-angiogenic efficacy in refractory models where first-generation, single-target TKIs fail [2].

Evidence DimensionKinase IC50 and resistance pathway blockade
Target Compound DataVEGFR-2 IC50 = 4 nM; TIE-2 IC50 = 22 nM.
Comparator Or BaselineFirst-generation VEGFR TKIs (e.g., sunitinib) lacking potent TIE-2 inhibition.
Quantified DifferenceDual nanomolar potency that actively suppresses the Ang2/TIE-2 escape mechanism.
ConditionsBiochemical kinase assays and refractory tumor xenograft models.

This dual-inhibition profile is critical for selecting a compound to model sustained tumor suppression without rapid onset of angiogenic resistance.

Comprehensive Vascular Blockade: Pan-VEGFR and FGFR-1 Potency

Beyond VEGFR-2 and TIE-2, CEP-11981 tosylate maintains strict nanomolar potency against other critical vascular maintenance kinases, including VEGFR-1 (IC50 = 3 nM) and FGFR-1 (IC50 = 13 nM)[1]. Compared to highly selective VEGFR-2 inhibitors, this pan-receptor blockade prevents compensatory signaling through fibroblast growth factor pathways, ensuring a more complete shutdown of endothelial cell migration and proliferation in complex in vivo microenvironments [1].

Evidence DimensionMulti-target kinase IC50 values
Target Compound DataVEGFR-1 IC50 = 3 nM; FGFR-1 IC50 = 13 nM.
Comparator Or BaselineSelective VEGFR-2 inhibitors (vulnerable to FGFR-1 compensatory signaling).
Quantified DifferenceBroad-spectrum nanomolar blockade across 4+ essential angiogenic receptors.
ConditionsEnzymatic kinase profiling and endothelial cell survival assays.

Procuring a pan-inhibitor like CEP-11981 tosylate is essential for studies requiring the complete abrogation of redundant angiogenic networks.

In Vivo Pharmacokinetic and Xenograft Modeling

The tosylate salt is the required form for formulating aqueous methylcellulose suspensions, ensuring reliable, dose-proportional oral administration in murine and primate tumor models [2].

Angiogenic Resistance and TIE-2 Pathway Research

CEP-11981 tosylate is the ideal baseline multi-kinase inhibitor for studying tumor escape mechanisms, specifically where tumors have become refractory to standard VEGFR-only TKIs via Ang2/TIE-2 upregulation [1].

Tumor Microenvironment Normalization Studies

Utilized as a highly controlled anti-angiogenic agent in combination therapy research, such as pairing with immune checkpoint inhibitors (e.g., nivolumab) to assess the impact of vascular normalization on immune cell infiltration [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

649.24712380 Da

Monoisotopic Mass

649.24712380 Da

Heavy Atom Count

47

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YK5DTP8NHU

Pharmacology

Pan-VEGFR/TIE2 Tyrosine Kinase Inhibitor CEP-11981 is an orally bioavailable inhibitor of vascular endothelial growth factor receptor (VEGFR) and Tie2 receptor tyrosine kinases with potential antiangiogenic and antineoplastic activities. Pan-VEGFR/Tie2 tyrosine kinase inhibitor CEP-11981 selectively binds to VEGFR and Tie2 receptor tyrosine kinases, which may result in the inhibition of endothelial cell migration, proliferation and survival and the inhibition of tumor cell proliferation and tumor cell death. VEGFR and Tie2 are frequently overexpressed by a variety of tumor cell types and play crucial roles in the regulation of angiogenesis and the maintenance of tumor blood vessels. Tie2 (tyrosine kinase with immunoglobulin-like and EGF-like domains) is activated by angiopoietin-1 (Ang-1).

Other CAS

856691-93-5

Wikipedia

Cep-11981

Dates

Last modified: 02-18-2024
1: Hudkins RL, Becknell NC, Zulli AL, Underiner TL, Angeles TS, Aimone LD, Albom  MS, Chang H, Miknyoczki SJ, Hunter K, Jones-Bolin S, Zhao H, Bacon ER, Mallamo JP, Ator MA, Ruggeri BA. Synthesis and biological profile of the pan-vascular endothelial growth factor receptor/tyrosine kinase with immunoglobulin and epidermal growth factor-like homology domains 2 (VEGF-R/TIE-2) inhibitor 11-(2-methylpropyl)-12,13-dihydro-2-methyl-8-(pyrimidin-2-ylamino)-4H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-4-one (CEP-11981): a novel oncology therapeutic agent. J Med Chem. 2012 Jan 26;55(2):903-13. doi: 10.1021/jm201449n. Epub 2012 Jan 6. Erratum in: J Med Chem. 2012 Apr 26;55(8):4025. PubMed PMID: 22148921.

Explore Compound Types